Myrcludex B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myrcludex B is an experimental drug for the treatment of hepatitis B and D. The hepatitis B virus uses its surface lipopeptide pre-S1 for docking to mature liver cells via their sodium/bile acid cotransporter (NTCP) and subsequently entering the cells. Myrcludex B is a synthetic N-acylated pre-S1 that can also dock to NTCP, blocking the virus's entry mechanism.
科学的研究の応用
1. Hepatitis B and D Virus Entry Inhibition
Myrcludex B, a 47 amino acid peptide, has demonstrated efficacy in blocking the entry of hepatitis B and D viruses (HBV and HDV) into hepatocytes. This inhibition was initially observed in vitro and animal models and later translated into human applications. Clinical studies have shown that Myrcludex B is well-tolerated in humans, with its pharmacokinetic properties aligning with a 2-compartment target-mediated drug disposition model. This discovery is pivotal for planning further multiple-dose efficacy trials in patients with HBV and HDV (Blank et al., 2016).
2. Clinical Application in Chronic Hepatitis D
In a phase Ib/IIa study, Myrcludex B demonstrated a significant impact on HDV RNA serum levels and induced ALT normalization in chronic hepatitis D patients. The drug's synergistic antiviral effects on HDV RNA and HBV DNA, especially in combination with pegylated interferon alpha, suggested a potential benefit in treating chronic hepatitis D patients (Bogomolov et al., 2016).
3. Role in Inhibiting HBV Replication
Myrcludex B has been identified as an important player in inhibiting HBV replication. It inactivates the HBV and HDV receptors and competes with HBV for the sodium-taurocholate co-transporting polypeptide, playing a crucial role in blocking HBV infection in hepatocytes and participating in HBV transcriptional suppression. This makes it a potential drug for phase III clinical trials (Cheng et al., 2021).
4. Prevention of Intrahepatic Virus Spreading
Myrcludex B has shown efficacy in preventing viral spreading from initially infected human hepatocytes. In a study using humanized mice previously infected with HBV, Myrcludex B efficiently blocked HBV dissemination and hindered the amplification of the cccDNA pool in initially infected hepatocytes. This suggests a potential application in combination with current HBV drugs to improve treatment outcomes (Volz et al., 2013).
5. Oral Administration and Long-Term Storage
A study focused on developing a liposomal formulation for oral administration of Myrcludex B showed that the formulation led to a substantial enhancement of liver uptake of the drug in rats. This advancement in the delivery method of Myrcludex B opens up possibilities for more effective and convenient administration of the drug (Uhl et al., 2016).
6. Mechanistic Insights into NTCP Inhibition
Research has provided mechanistic insights into how Myrcludex B inhibits NTCP-mediated bile acid transport. This understanding is crucial for comprehending the dual effects of Myrcludex B on viral infection and bile salt transport, which has implications for its use in treating HBV/HDV infections (Donkers et al., 2019).
特性
Myrcludex B is studied for the treatment of HDV. | |
沸点 |
N/A |
melting_point |
N/A |
配列 |
Myristoyl-GTNLSVPNPLGFFPDHQLDPAFGANSNNPDWDFNPNKDHWPEANKVG |
ソース |
Synthetic |
保存方法 |
−20°C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。